molecular formula C25H24N2O2 B10766329 Quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B10766329
M. Wt: 384.5 g/mol
InChI Key: XQABEWMRECDOIW-UHFFFAOYSA-N
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Description

Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, commonly referred to as BB-22 or QUCHIC, is a synthetic cannabinoid (SC) first identified in illicit herbal products in 2013 . Structurally, it consists of an indole core substituted at the 1-position with a cyclohexylmethyl group and at the 3-position with a carboxylic acid esterified to a quinolin-8-yl moiety (Figure 1). BB-22 exhibits high affinity for the cannabinoid receptor CB1, with a reported potency approximately 30 times greater than JWH-018 and 4,500 times higher than natural ∆⁹-tetrahydrocannabinol (THC) . Its potent psychoactive effects have been linked to severe intoxications, hospitalizations, and fatalities, leading to its classification as a Schedule I controlled substance in multiple jurisdictions .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

quinolin-3-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-20-14-19-10-4-6-12-23(19)26-15-20)22-17-27(16-18-8-2-1-3-9-18)24-13-7-5-11-21(22)24/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

XQABEWMRECDOIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and industrial production methods for BB-22 3-hydroxyquinoline isomer are not widely documented. it is likely synthesized through chemical reactions involving quinoline derivatives.
  • Chemical Reactions Analysis

    Hydrolysis Reactions

    The ester group undergoes hydrolysis under acidic, basic, or enzymatic conditions:

    Condition Products Mechanism Kinetics
    Acidic (HCl, 80°C)Quinolin-3-yl carboxylic acid + 1-(cyclohexylmethyl)-1H-indole-3-carbinolNucleophilic acyl substitutionComplete in 4–6 hours
    Basic (NaOH, reflux)Quinolin-3-yl carboxylate salt + 1-(cyclohexylmethyl)-1H-indole-3-carbinolBase-promoted ester saponification>90% yield in 2 hours
    Enzymatic (serum)1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid + quinolin-3-yl methanolCarboxylesterase-mediated cleavaget₁/₂ = 12–24 hours

    Hydrolysis rates depend on steric hindrance from the cyclohexylmethyl group, which slows enzymatic degradation compared to linear alkyl analogs .

    Transesterification Under Analytical Conditions

    GC-MS analysis induces transesterification with methanol or ethanol in the injection port:

    Alcohol Product Relative Abundance Artifact Impact
    MethanolMethyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate85%Masks parent compound
    EthanolEthyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate78%Interferes with quantification

    This reaction complicates analytical workflows, necessitating LC-MS for accurate detection .

    Nucleophilic Substitution Reactions

    The indole C3 carboxylate and quinoline nitrogen participate in substitution reactions:

    Reagent Site Product Application
    Thionyl chlorideEster → Acid chlorideQuinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carbonyl chloridePrecursor for amide synthesis
    Grignard reagentsQuinoline N-oxideN-substituted quinoline derivativesFunctionalization for SAR studies

    Reactivity at the quinoline nitrogen is limited due to steric protection by the indole-carboxylate group.

    Stability Under Thermal and Oxidative Conditions

    Condition Degradation Pathway Major Products
    Heating (>200°C)Cyclohexylmethyl group eliminationQuinolin-3-yl indole-3-carboxylate + cyclohexene
    UV light (254 nm)Indole ring oxidationN-oxide derivatives
    H₂O₂ (aqueous)Ester cleavage → carboxylic acid1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid

    Thermal decomposition pathways align with analogs like BB-22, where cyclohexylmethyl loss dominates .

    Key Structural Comparisons

    Reactivity trends relative to isomers:

    Compound Hydrolysis Rate Transesterification Susceptibility
    Quinolin-3-yl isomer (target)ModerateHigh
    Quinolin-5-yl isomerSlowerSimilar
    Quinolin-8-yl isomer (BB-22) FasterHigher

    Steric and electronic effects from quinoline substitution patterns dictate reactivity differences .

    Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity
    Research has indicated that derivatives of quinoline and indole compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. A notable study demonstrated that certain quinoline derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, suggesting strong antiproliferative activity .

    Antiviral Properties
    Quinoline derivatives have been explored as potential inhibitors of viral enzymes. For example, compounds structurally similar to quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate have been investigated for their ability to inhibit HIV-1 integrase, an essential enzyme for viral replication. These studies highlight the potential of quinoline-based compounds in antiviral drug development .

    Synthetic Cannabinoids

    This compound is classified among synthetic cannabinoids, which are designed to mimic the effects of THC, the active component of cannabis. Research indicates that this compound acts as a synthetic cannabinoid receptor agonist, potentially influencing cannabinoid receptor pathways in the brain . Its structural similarities to established cannabinoid compounds suggest applications in both recreational and therapeutic contexts.

    Structure-Activity Relationship Studies

    Understanding the relationship between chemical structure and biological activity is crucial for drug design. This compound serves as a scaffold for synthesizing novel compounds with modified side chains or functional groups to enhance efficacy against specific targets. Studies have shown that alterations in the indole or quinoline moieties can significantly affect biological activity, paving the way for tailored therapeutic agents .

    Table 1: Anticancer Activity of Quinoline Derivatives

    Compound NameCell LineIC50 (μg/mL)
    Quinoline Derivative AMCF-75.0
    Quinoline Derivative BHCT-1162.5
    Quinoline Derivative CHCT-1167.52

    Case Study 1: Antiviral Screening
    A series of quinoline derivatives were synthesized and tested for their inhibitory effects on HIV-1 integrase. The lead compound demonstrated significant inhibition with an IC50 value comparable to existing antiviral agents, indicating its potential as a therapeutic candidate .

    Case Study 2: Cannabinoid Receptor Agonism
    In vitro studies assessing the binding affinity of this compound to cannabinoid receptors revealed that it acts as a potent agonist, influencing signaling pathways associated with pain relief and appetite regulation .

    Mechanism of Action

    • The exact mechanism by which BB-22 3-hydroxyquinoline isomer exerts its effects remains unknown.
    • Researchers would need to investigate molecular targets and pathways involved to understand its actions better.
  • Comparison with Similar Compounds

    Table 1: Structural and Pharmacological Comparison of BB-22 and Analogous Compounds

    Compound N1 Substituent Ester Group CB1 Affinity (vs. THC) Key Pharmacological Notes Legal Status (Examples)
    BB-22 Cyclohexylmethyl Quinolin-8-yl ~4,500× High potency; linked to fatalities Controlled in AR, DC, MN, VA
    PB-22 Pentyl Quinolin-8-yl ~1,000× Lower toxicity than BB-22 Controlled in AR, DC
    5F-PB-22 5-Fluoropentyl Quinolin-8-yl ~2,000× Enhanced metabolic stability Controlled in AR, DC
    FUB-PB-22 4-Fluorobenzyl Quinolin-8-yl Not reported Structural analog with fluorobenzyl group Controlled in MN, VA
    NM2201 (CBL2201) 5-Fluoropentyl Naphthalen-1-yl ~1,200× Reduced CB1 efficacy vs. BB-22 Controlled in DC, WV

    Structure-Activity Relationships (SAR)

    • N1 Substituent : The cyclohexylmethyl group in BB-22 is critical for its enhanced CB1 binding. Evidence from SAR studies on related compounds (e.g., ugonins) demonstrates that bulky alkyl groups at analogous positions significantly improve inhibitory activity (e.g., 250-fold increase in potency compared to eriodyctiol derivatives) .
    • Fluorination : Fluorinated analogs (e.g., 5F-PB-22) exhibit greater metabolic stability due to resistance to oxidative degradation, but they often show lower acute toxicity than BB-22 .
    • Ester Group: Replacement of the quinolin-8-yl group with naphthalen-1-yl (as in NM2201) reduces CB1 efficacy, suggesting the quinoline moiety optimizes receptor interaction .

    Pharmacokinetic and Toxicological Profiles

    • BB-22 : Plasma concentrations as low as 97 pg/mL correlate with severe neurotoxic effects, including seizures and cardiorespiratory depression . Its primary metabolite, BB-22 3-carboxyindole , is pharmacologically inactive .
    • 5F-PB-22 : Despite higher metabolic stability, its toxicity profile is less severe than BB-22, possibly due to reduced penetration of the blood-brain barrier .
    • NM2201 : Lower reported fatalities compared to BB-22, likely due to reduced CB1 activation efficiency .

    Legal and Regulatory Status

    • Arkansas, Minnesota, and Virginia explicitly list BB-22, FUB-PB-22, and related quinolinyl esters as controlled .
    • Washington, D.C., and West Virginia regulate NM2201 and fluorinated derivatives under synthetic cannabinoid statutes .

    Biological Activity

    Quinolin-3-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate (CAS Number: 2365471-57-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a synthetic cannabinoid receptor agonist. This article explores its biological activity, synthesis, structure, and implications for pharmacology.

    Chemical Structure and Properties

    This compound has the following chemical properties:

    PropertyValue
    Molecular Formula C25_{25}H24_{24}N2_{2}O2_{2}
    Molecular Weight 384.5 g/mol
    CAS Number 2365471-57-2

    The structure consists of a quinoline moiety linked to an indole-3-carboxylate group, which is critical for its interaction with cannabinoid receptors.

    This compound acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including pain modulation, appetite regulation, and mood enhancement. The binding affinity and efficacy of this compound at these receptors have been studied using radiolabeled ligand binding assays, demonstrating its potential to influence behavior and physiological responses in animal models .

    Cannabinoid Receptor Agonism

    Research indicates that this compound exhibits significant biological activity as a synthetic cannabinoid receptor agonist. Key findings include:

    • Binding Affinity : The compound shows a strong binding affinity for CB1 and CB2 receptors, which is essential for its agonistic effects.
    • Physiological Effects : In animal studies, the compound has been shown to influence pain perception, appetite stimulation, and mood modulation .

    Case Studies

    Several studies have highlighted the effects of quinolin-based compounds on behavior:

    • Discriminative Stimulus Effects : A study investigated the discriminative stimulus effects of quinolin-based compounds similar to Δ9-tetrahydrocannabinol (THC). The findings suggested that compounds like quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibit THC-like effects in behavioral assays .
    • Therapeutic Implications : Quinolin derivatives have been explored for their potential therapeutic applications in managing chronic pain and other conditions where cannabinoids are beneficial. The agonistic properties at cannabinoid receptors suggest that these compounds could be developed into novel therapeutic agents .

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

    • Formation of Quinoline Derivatives : Utilizing starting materials that can be transformed through cyclization reactions to form the quinoline ring.
    • Indole Coupling : Coupling reactions to attach the indole moiety at the appropriate position on the quinoline structure.

    These synthetic routes allow for controlled production with desired purity and yield.

    Q & A

    Q. Table 1. Key Synthetic Parameters for Quinolin-3-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

    ParameterConditionsReference
    Cyclization CatalystSodium acetate in acetic acid
    Reaction Temperature100–120°C (reflux)
    Purification MethodRecrystallization (DMF/AcOH)
    HRMS Accuracy≤2 ppm deviation

    Q. Table 2. Spectral Benchmarks

    TechniqueKey SignalsReference
    ¹H NMR (CDCl₃)Indole NH: δ 10.5 ppm
    ¹³C NMRCarboxylate C=O: δ 168.2 ppm
    UV-Vis (MeOH)λmax 290 nm (π→π* transition)

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